7-bromo-9-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride
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Overview
Description
7-Bromo-9-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is a chemical compound characterized by its bromo and methoxy functional groups attached to a benzoxazepine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-9-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride typically involves multiple steps, starting with the construction of the benzoxazepine core. One common approach is the cyclization of appropriate amino alcohols with carboxylic acids or their derivatives under acidic conditions. The bromo and methoxy groups are then introduced through halogenation and methylation reactions, respectively.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of catalysts and optimized reaction conditions can help achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-9-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be employed to reduce specific functional groups within the molecule.
Substitution: Substitution reactions, such as nucleophilic substitution, can be used to introduce different substituents at the bromo or methoxy positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions typically use strong nucleophiles like sodium iodide (NaI) or potassium fluoride (KF).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can have different biological and chemical properties.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its bromo and methoxy groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, 7-bromo-9-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is studied for its potential biological activities. It may serve as a lead compound for the development of new drugs targeting various diseases.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of pharmaceuticals. Its structural features may contribute to the design of drugs with improved efficacy and safety profiles.
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which 7-bromo-9-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride exerts its effects depends on its molecular targets and pathways involved. The bromo and methoxy groups can interact with specific receptors or enzymes, leading to biological responses. The exact mechanism may vary depending on the context in which the compound is used.
Comparison with Similar Compounds
7-bromo-9-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride
Methyl 7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylate hydrochloride
Uniqueness: 7-Bromo-9-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is unique due to its specific combination of bromo and methoxy groups, which can impart distinct chemical and biological properties compared to similar compounds. These functional groups can influence the compound's reactivity, solubility, and interaction with biological targets.
Properties
CAS No. |
2680529-46-6 |
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Molecular Formula |
C10H13BrClNO2 |
Molecular Weight |
294.57 g/mol |
IUPAC Name |
7-bromo-9-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine;hydrochloride |
InChI |
InChI=1S/C10H12BrNO2.ClH/c1-13-9-5-8(11)4-7-6-12-2-3-14-10(7)9;/h4-5,12H,2-3,6H2,1H3;1H |
InChI Key |
CQXIIRFYQNYKBP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1OCCNC2)Br.Cl |
Purity |
95 |
Origin of Product |
United States |
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